4,6-Dichloroisophthalic acid
Overview
Description
4,6-Dichloroisophthalic acid is a useful research compound. Its molecular formula is C8H4Cl2O4 and its molecular weight is 235.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbohydrate Recognition and Sensor Development
- Carbohydrate-Binding Boronic Acids : A new class of carbohydrate-binding boronic acids, including 4,6-dichloroisophthalic acid derivatives, has been developed. These compounds have shown promise in complexing glycopyranosides under physiologically relevant conditions, which is significant for cell-surface glycoconjugate recognition. This finding could lead to the design of oligomeric receptors and sensors exploiting multivalency effects for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Polymer Science and Photovoltaic Applications
- Synthesis of Soluble Poly(isothianaphthene) : Research on the synthesis of substituted dithiophthalides, derived from 4,5-dichlorophthalic acid, has led to the development of soluble poly(isothianaphthene) derivatives. These materials, with a band gap of about 1.2 eV, are promising for photovoltaic applications due to their light-harvesting properties and easy processability (Połeć et al., 2003).
Photoelectrochemical Properties and Environmental Applications
- Photoelectrochemical Characterization of Silicon Carbide : The photoelectrochemical properties of single crystalline silicon carbide have been studied, which are relevant for the reductive dehalogenation of organic pollutants. This research has implications for the degradation of halogenated compounds, including those related to this compound (Schnabel et al., 2001).
Chemical Reactivity and Synthesis
- Reactivity with Nucleophiles : A study focusing on the chemical reactivity of 4,5-dichlorophthalic anhydride, a related compound to this compound, towards various nucleophiles, has been conducted. This research is important for understanding the synthesis of carboxylic acid derivatives and their potential applications in various industries (Abuelizz et al., 2022).
Properties
IUPAC Name |
4,6-dichlorobenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASDYRQBLUXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449721 | |
Record name | 4,6-Dichloroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6660-65-7 | |
Record name | 4,6-Dichloroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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